
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide
Vue d'ensemble
Description
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Acetaminophen
Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of acetaminophen in aqueous media. These processes lead to the generation of various by-products, including acetamide, and have been explored for their efficiency in removing recalcitrant compounds from the environment. The research underscores the importance of understanding degradation pathways and by-products' biotoxicity to enhance AOP systems' effectiveness in treating pollutants like acetaminophen (Qutob et al., 2022).
Nitrogenous Disinfection By-products in Drinking Water
The occurrence and control of nitrogenous disinfection by-products (N-DBPs), such as haloacetamides, in drinking water have been critically reviewed. These compounds, including those related to acetamide structures, exhibit high genotoxicity and cytotoxicity. The review discusses the implications of N-DBPs' presence in drinking water sources and the effectiveness of various water treatment processes in removing these compounds (Bond et al., 2011).
Biological Effects of Acetamide Derivatives
A comprehensive review of the toxicology of acetamide and its derivatives, including their environmental and biological effects, has been conducted. This study provides insights into the commercial importance of these chemicals and the biological consequences of exposure, highlighting the variability in biological responses among different acetamide derivatives (Kennedy, 2001).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry is reviewed. This area of research is promising for the development of novel synthetic methodologies and has significant implications for the future of chemical synthesis. The review covers the application of these groups in the protection and deprotection of functional groups during chemical reactions (Amit et al., 1974).
Mécanisme D'action
Target of Action
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, also known as 2-(Acetamido)acetonitrile, is a small molecule It’s worth noting that acetamide derivatives have been found to interact with theAliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Acetamide derivatives have been reported to inhibitdihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway. This inhibition can lead to antimicrobial and antitumor activities .
Biochemical Pathways
Given the potential inhibition of dhfr, it could impact thetetrahydrofolate synthesis pathway . Tetrahydrofolate is crucial for the synthesis of nucleotides, so inhibiting its production could disrupt DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and bacteria .
Result of Action
Based on the potential inhibition of dhfr, this compound could potentially exhibitantimicrobial and antitumor activities . By inhibiting DHFR, it could disrupt DNA synthesis and cell division, leading to cell death .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJXYBIIUUFVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392971 | |
| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123270-23-5 | |
| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.1.1]hexane, 2-bromo- (9CI)](/img/structure/B54702.png)
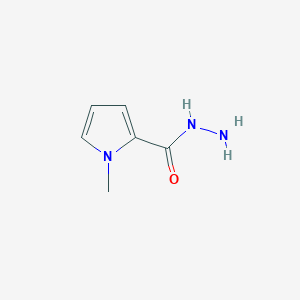
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
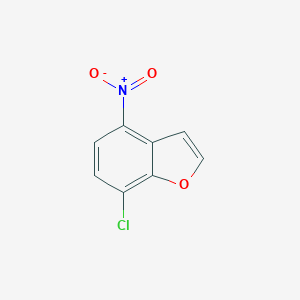
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
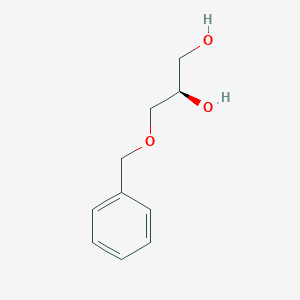


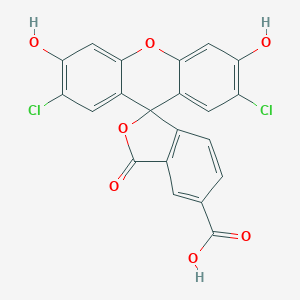


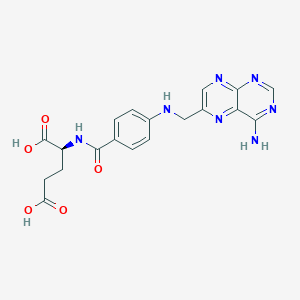
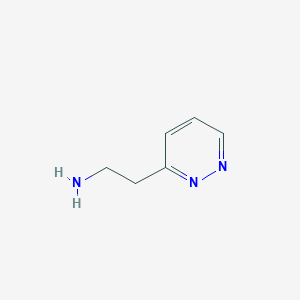
![(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione](/img/structure/B54728.png)
